2-[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C21H22N4O and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.17936134 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Therapeutic Applications in Neurological Disorders
The compound 2-[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline, belonging to the tetrahydroisoquinoline (THIQ) family, has been identified as a privileged scaffold in medicinal chemistry due to its presence in various naturally occurring substances and synthetic drugs. Tetrahydroisoquinolines are noted for their neuroprotective properties and potential benefits in treating neurological disorders, such as Parkinson's disease and depression. The endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative within the THIQ family, exhibits neuroprotective, antiaddictive, and antidepressant-like activity in animal models, suggesting a complex mechanism of action involving monoamine oxidase (MAO) inhibition, free radical scavenging, and modulation of the glutamatergic system (Antkiewicz‐Michaluk et al., 2018).
Anticancer Potential
The anticancer applications of tetrahydroisoquinoline derivatives, including compounds related to this compound, have been extensively researched. Trabectedin, a marine-derived tetrahydroisoquinoline alkaloid, has received FDA approval for treating soft tissue sarcomas. Its unique mechanism of action involves binding to the minor groove of DNA, interfering with transcription factors, DNA repair pathways, and the tumor microenvironment, highlighting the anticancer drug discovery potential of THIQ derivatives (D’Incalci & Galmarini, 2010).
Enzymatic and Chemical Synthesis
The synthesis and functionalization of tetrahydroisoquinoline compounds, including this compound, leverage various catalytic and synthetic methods. Radical cyclizations are a pivotal strategy for constructing carbo- and heterocyclic compounds, including natural products and therapeutically important materials. This methodology allows for precise control over the regiochemistry of cyclizations, enabling the synthesis of a wide array of structurally diverse tetrahydroisoquinoline derivatives with potential pharmacological applications (Ishibashi & Tamura, 2004).
Pharmacokinetics and Drug Development
The development of tetrahydroisoquinoline-based drugs, including this compound, requires an understanding of their pharmacokinetics and metabolism. Studies on compounds such as nomifensine, an antidepressant belonging to the tetrahydroisoquinoline class, offer insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds. Such knowledge is crucial for optimizing the therapeutic efficacy and safety profiles of tetrahydroisoquinoline-based medications (Brogden et al., 2012).
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(1-phenyl-5-propyltriazol-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-2-8-19-20(22-23-25(19)18-11-4-3-5-12-18)21(26)24-14-13-16-9-6-7-10-17(16)15-24/h3-7,9-12H,2,8,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBFRHRDXBBZGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)N3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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